molecular formula C40H79NO5 B11927076 heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate

heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate

Cat. No.: B11927076
M. Wt: 654.1 g/mol
InChI Key: OBICQCJSBKRQKD-UHFFFAOYSA-N
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Description

Heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate is a complex organic compound primarily used in lipid nanoparticle delivery systems for mRNA vaccine delivery . This compound is characterized by its long aliphatic chains and functional groups that facilitate its role in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate involves multiple steps:

    Formation of the Heptadecan-9-yloxy Intermediate: This step involves the reaction of heptadecan-9-ol with an appropriate acyl chloride to form the heptadecan-9-yloxy intermediate.

    Coupling with 6-oxohexyl Group: The intermediate is then coupled with a 6-oxohexyl group using a suitable coupling agent like dicyclohexylcarbodiimide (DCC).

    Introduction of the Amino Group: The resulting compound is reacted with 2-hydroxyethylamine to introduce the amino group.

    Final Esterification: The final step involves esterification with heptyl octanoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for high yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide linkages.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include primary and secondary alcohols.

    Substitution: Products vary depending on the nucleophile used but generally include substituted amides and esters.

Scientific Research Applications

Heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate is extensively used in scientific research, particularly in the following areas:

Mechanism of Action

The compound exerts its effects primarily through its role in lipid nanoparticle delivery systems. It interacts with cellular membranes, facilitating the uptake and release of mRNA into the cytoplasm. The long aliphatic chains and functional groups enhance its ability to form stable nanoparticles, which protect the mRNA from degradation and improve its delivery efficiency .

Comparison with Similar Compounds

Similar Compounds

  • Heptadecan-9-yl 8-[(6-decyloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate
  • Heptadecan-9-yl 8-[(6-oxohexyl)-(2-hydroxyethyl)amino]octanoate

Uniqueness

Heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate is unique due to its specific combination of long aliphatic chains and functional groups, which provide optimal properties for lipid nanoparticle formation and mRNA delivery. Its structure allows for enhanced stability and efficiency compared to similar compounds .

Properties

Molecular Formula

C40H79NO5

Molecular Weight

654.1 g/mol

IUPAC Name

heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate

InChI

InChI=1S/C40H79NO5/c1-4-7-10-13-16-22-29-38(30-23-17-14-11-8-5-2)46-40(44)32-25-21-27-34-41(35-36-42)33-26-19-15-18-24-31-39(43)45-37-28-20-12-9-6-3/h38,42H,4-37H2,1-3H3

InChI Key

OBICQCJSBKRQKD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCN(CCCCCCCC(=O)OCCCCCCC)CCO

Origin of Product

United States

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